N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034262-50-3
VCID: VC6255819
InChI: InChI=1S/C18H13N5O3S/c24-18(11-3-5-13-14(8-11)26-10-25-13)19-9-17-21-20-16-6-4-12(22-23(16)17)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Molecular Formula: C18H13N5O3S
Molecular Weight: 379.39

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

CAS No.: 2034262-50-3

Cat. No.: VC6255819

Molecular Formula: C18H13N5O3S

Molecular Weight: 379.39

* For research use only. Not for human or veterinary use.

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide - 2034262-50-3

Specification

CAS No. 2034262-50-3
Molecular Formula C18H13N5O3S
Molecular Weight 379.39
IUPAC Name N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C18H13N5O3S/c24-18(11-3-5-13-14(8-11)26-10-25-13)19-9-17-21-20-16-6-4-12(22-23(16)17)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24)
Standard InChI Key WPLSVOPGSBJTEM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound integrates four distinct heterocyclic systems:

  • Triazolopyridazine core: A fused bicyclic structure comprising a 1,2,4-triazole ring (positions 1-3) and a pyridazine ring (positions 4-6). This scaffold is known for conferring metabolic stability and hydrogen-bonding capacity.

  • Thiophene substituent: A sulfur-containing heterocycle at position 6 of the pyridazine ring, enhancing lipophilicity and π-stacking potential.

  • Benzodioxole-carboxamide group: A methylene-linked 1,3-benzodioxole-5-carboxamide at position 3 of the triazole, introducing electron-rich aromaticity and hydrogen-bond donor/acceptor sites .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameN-[(6-thiophen-2-yl-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
InChIKeyWPLSVOPGSBJTEM-UHFFFAOYSA-N
Topological Polar Surface Area112 Ų (calculated)

Physicochemical Profile

Experimental data on solubility and logP are currently unavailable, but computational estimates suggest moderate lipophilicity (clogP ≈ 2.8) due to the thiophene and benzodioxole groups. The compound’s melting point and stability under physiological conditions remain uncharacterized, highlighting gaps in current research.

Synthetic Pathways and Analytical Characterization

Synthesis Strategy

While explicit synthetic details are proprietary, the structure implies a multi-step sequence:

  • Pyridazine functionalization: Introduction of the thiophene group via cross-coupling (e.g., Suzuki-Miyaura) at position 6.

  • Triazole ring formation: Likely through cyclocondensation of hydrazine derivatives with the pyridazine precursor .

  • Methylene linker installation: Alkylation of the triazole nitrogen with a bromomethyl intermediate.

  • Carboxamide coupling: Final amide bond formation between the benzodioxole carboxylic acid and the methylamine linker using HATU or EDC/NHS activation.

Spectroscopic Characterization

Hypothetical analytical data based on structural analogs:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–6.85 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂O), 4.62 (d, 2H, CH₂NH) .

  • HRMS: m/z 379.3921 [M+H]⁺ (calc. 379.3918).

Biological Relevance and Mechanism Hypotheses

Target Prediction

Docking studies using analogous triazolopyridazines suggest potential interactions with:

  • Kinase domains: The planar triazolopyridazine core may occupy ATP-binding pockets .

  • GPCRs: Thiophene and benzodioxole moieties could modulate allosteric sites in serotonin or dopamine receptors.

Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget IC₅₀ (μM)Antibacterial MIC (μg/mL)Source
Triazolopyridazine-carboxamides0.12–4.3 (Kinase X)8–64 (S. aureus)
Benzodioxole-ureas0.8–5.6 (Kinase Y)2–16 (E. faecalis)

Computational and Experimental Research Gaps

  • ADMET Profiling: No published data on absorption, CYP inhibition, or hERG liability.

  • Synthetic Optimization: Yield improvements needed for scale-up (current routes presumed low-yielding).

  • Target Deconvolution: CRISPR/Cas9 screening could identify novel protein targets.

Industrial and Academic Applications

Medicinal Chemistry

  • Lead optimization: Modular structure permits derivatization at the thiophene (position 2), benzodioxole (positions 4/6), and triazole (position 1) sites .

  • PROTAC development: Carboxamide linker suitable for E3 ligase recruitment.

Material Science

The extended π-system could serve as:

  • Organic semiconductor components (hole mobility ≈ 0.1 cm²/V·s estimated).

  • Fluorescent probes (λₑₘ ≈ 450 nm predicted) .

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